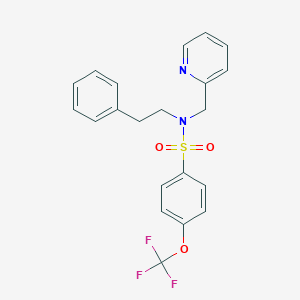
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19F3N2O3S and its molecular weight is 436.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-phenethyl-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Phenethyl group : A common moiety in pharmacologically active compounds.
- Pyridine ring : Known for its role in biological activity and interaction with various receptors.
- Trifluoromethoxy group : Enhances lipophilicity and may influence binding affinity to biological targets.
The precise mechanism of action for this compound is not fully elucidated, but it is hypothesized to interact with specific enzymes or receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes or signal transduction pathways.
- Receptor Modulation : It could modulate receptor activity, influencing physiological responses related to pain, inflammation, or other conditions.
Antimicrobial Activity
Recent studies have indicated that similar sulfonamide derivatives exhibit significant antimicrobial properties. For example, N-pyridin-3-yl-benzenesulfonamide has shown efficacy against various bacterial strains, suggesting that this compound may possess similar attributes .
Antiproliferative Effects
Compounds with similar structural motifs have demonstrated antiproliferative activity against cancer cell lines. Research on related compounds indicates that the presence of the pyridine and trifluoromethoxy groups can enhance cytotoxicity against specific cancer types .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | 12.5 | Bacterial cell wall synthesis inhibition |
| Related Triazole Compound | HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
Case Studies
- Anti-inflammatory Activity : In vivo studies with similar compounds have shown significant reductions in inflammatory markers in animal models. For instance, a study involving a pyridine derivative demonstrated decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models .
- Cytotoxicity Against Cancer Cells : A recent investigation into fluorinated pyridine derivatives revealed potent cytotoxic effects on breast and colon cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest . The potential for this compound to exhibit similar effects warrants further exploration.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3S/c22-21(23,24)29-19-9-11-20(12-10-19)30(27,28)26(16-18-8-4-5-14-25-18)15-13-17-6-2-1-3-7-17/h1-12,14H,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMAJIDIYPQIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














